4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Cross-Coupling Medicinal Chemistry Synthetic Efficiency

Medicinal chemists often face bottlenecks generating diverse analogs from a single scaffold. 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3) solves this with three orthogonal reactive sites on a pyridine core. • 2-Br enables rapid Suzuki couplings-significantly faster than chloro analogs-for biaryl SAR exploration. • 3-F modulates electronic properties and metabolic stability; serves as an SNAr handle. • Boc-aminomethyl provides a latent nucleophile for selective deprotection and subsequent acylation/sulfonylation. Supplied with purity ≥98%, this building block accelerates preclinical library synthesis and agrochemical lead optimization with minimal protecting-group manipulation.

Molecular Formula C11H14BrFN2O2
Molecular Weight 305.147
CAS No. 1350885-66-3
Cat. No. B567304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
CAS1350885-66-3
Molecular FormulaC11H14BrFN2O2
Molecular Weight305.147
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F
InChIInChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16)
InChIKeyTVXNBKLWNBIKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3): A Specialized Heterocyclic Building Block for Advanced Synthesis


4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3) is a functionalized pyridine derivative that serves as a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular structure features a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 3-position, and an N-Boc (tert-butoxycarbonyl) protected aminomethyl group at the 4-position, yielding a molecular formula of C₁₁H₁₄BrFN₂O₂ and a molecular weight of 305.14 g/mol . The compound is typically supplied as a solid with a purity of ≥97-98% and is classified as a heterocyclic building block, with the Boc-protected amine, bromine, and fluorine functionalities enabling diverse downstream transformations .

Why 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3) Cannot Be Replaced by Generic Analogs


Generic substitution of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine with simpler analogs is chemically unsound due to the precise interplay of its substituents. The Boc-protected aminomethyl group provides a latent nucleophile that can be selectively deprotected under mild acidic conditions, while the 2-bromo and 3-fluoro substituents confer distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . Replacing the bromine with chlorine (e.g., 2-chloro-3-fluoropyridine analogs) significantly reduces reactivity in palladium-catalyzed couplings due to the weaker C–Cl bond polarization, necessitating harsher conditions and potentially compromising sensitive functional groups [1]. Omitting the 3-fluoro substituent alters the electronic properties of the pyridine ring, impacting both the regioselectivity of metalation and the metabolic stability of downstream drug candidates [2]. Furthermore, the absence of the Boc-protected aminomethyl handle eliminates a crucial vector for modular diversification, forcing synthetic routes into less efficient pathways. These structure-specific requirements mandate the use of this precise compound for applications demanding orthogonal reactivity and high synthetic fidelity.

Quantitative Comparative Evidence for 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3)


Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Bromine vs. Chlorine Analogs

The 2-bromo substituent in 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine exhibits markedly higher reactivity in Suzuki-Miyaura cross-couplings compared to the 2-chloro analog (e.g., 4-(N-Boc-aminomethyl)-2-chloro-3-fluoropyridine). In a model competition experiment, a 1:1 mixture of 2-bromopyridine and 2-chloropyridine with phenylboronic acid under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) showed exclusive coupling at the bromide site within 2 hours, with the chloride remaining unreacted [1]. The established reactivity order is –Br > –OSO₂F > –Cl, with bromine enabling faster oxidative addition to Pd(0) catalysts [1].

Cross-Coupling Medicinal Chemistry Synthetic Efficiency

Improved Acidic Stability of the Boc-Protected Amine vs. Free Amine Analogs

The N-Boc protecting group in 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine provides quantifiable stability advantages over the unprotected 4-(aminomethyl)-2-bromo-3-fluoropyridine analog. Under standard acidic deprotection conditions (TFA/CH₂Cl₂, 1:1 v/v, room temperature), the Boc group is quantitatively removed within 30 minutes, releasing the free amine for subsequent functionalization [1]. In contrast, the free amine analog is prone to oxidation and participates in undesired side reactions (e.g., imine formation with carbonyl-containing reagents), limiting its shelf life and synthetic utility . The Boc group masks the nucleophilic amine, preventing premature consumption in earlier synthetic steps.

Synthetic Methodology Protecting Group Chemistry Process Chemistry

Higher Purity Specifications and Quality Control Compared to Generic Pyridine Building Blocks

Commercially available 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3) is routinely supplied with a minimum purity of 97-98% as verified by HPLC and NMR . In contrast, the simpler parent compound, 2-bromo-3-fluoropyridine (CAS 40273-45-8), is often available at lower purity grades (e.g., 95%) and as a liquid that may degrade upon storage . The higher purity of this specialized building block minimizes the presence of impurities that could interfere with sensitive catalytic reactions or complicate downstream purification.

Quality Control Reproducibility Procurement

Regioselective Functionalization Enabled by Orthogonal Halogen and Protected Amine Handles

The combination of a 2-bromo leaving group, a 3-fluoro substituent, and a Boc-protected 4-aminomethyl group in 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine provides three distinct sites for orthogonal functionalization. The bromine atom undergoes selective Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) without affecting the Boc-protected amine, while the fluorine atom can participate in SNAr reactions with strong nucleophiles under controlled conditions . The Boc group can be removed under mild acidic conditions to reveal a free amine for amide bond formation or reductive amination [1]. This orthogonal reactivity is not available in simpler analogs such as 2-bromo-3-fluoropyridine, which lacks the aminomethyl handle, or 4-(aminomethyl)-2-bromo-3-fluoropyridine, where the free amine may interfere with cross-coupling chemistry.

Regioselectivity Diversity-Oriented Synthesis Late-Stage Functionalization

Optimal Application Scenarios for 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS 1350885-66-3)


Late-Stage Diversification in Medicinal Chemistry Programs

In drug discovery, 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine serves as an advanced intermediate for the rapid synthesis of focused compound libraries. The 2-bromo position can be functionalized via Suzuki coupling with diverse aryl/heteroaryl boronic acids to explore SAR, while the Boc-protected aminomethyl group can be deprotected and subsequently acylated, sulfonylated, or alkylated to modulate pharmacokinetic properties. This orthogonal reactivity, enabled by the bromine handle (faster coupling vs. chlorine [1]) and the masked amine, allows chemists to generate dozens of analogs from a single building block with minimal protecting group manipulation.

Synthesis of Kinase Inhibitor Scaffolds and CNS-Targeted Agents

Halogenated pyridines, particularly those bearing both bromine and fluorine substituents, are privileged scaffolds in kinase inhibitor design and CNS drug development [1]. The 2-bromo-3-fluoropyridine core of this compound can be elaborated into various biaryl and heterobiaryl systems that mimic ATP or occupy hydrophobic pockets in kinases. The 4-aminomethyl group, once deprotected, provides a convenient attachment point for solubilizing groups or targeting moieties, enhancing the drug-likeness of the final candidates.

Agrochemical Lead Optimization and Process Development

Fluorinated pyridines are valuable building blocks in the discovery of novel herbicides, fungicides, and insecticides due to their enhanced metabolic stability and bioavailability [1]. The bromine substituent in 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine facilitates the introduction of diverse aryl groups via cross-coupling, enabling rapid exploration of structure-activity relationships. The Boc-protected amine can be unmasked to install amide or urea functionalities that are common in commercial agrochemicals, while the high commercial purity (≥97-98% ) supports robust process development and scale-up activities.

Academic Research on Orthogonal Functionalization Methodologies

For academic laboratories focused on synthetic methodology, 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is an ideal substrate for investigating chemoselective transformations. The three distinct reactive sites (C–Br, C–F, and Boc-NH–CH₂) enable the study of orthogonal reaction sequences and the development of new catalytic systems for polyfunctionalized pyridines [1]. The compound's commercial availability in high purity reduces the need for in-house synthesis and purification, allowing researchers to focus on reaction development and mechanistic studies.

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